N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
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Overview
Description
N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzothiazole ring, along with the chloro and fluoro substituents, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-fluorobenzohydrazide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide has been investigated for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, analgesic, and antimicrobial activities.
Biological Studies: Researchers have explored its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of pro-inflammatory mediators. By blocking these enzymes, the compound can reduce inflammation and pain . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 6-chloro-1,3-benzothiazol-2-ylhydrazine carboxamide derivatives
Uniqueness
N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide stands out due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and biological activity. The combination of these substituents with the benzothiazole ring system provides a unique scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-8-5-6-11-12(7-8)21-14(17-11)19-18-13(20)9-3-1-2-4-10(9)16/h1-7H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQALKKSTNFABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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